2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4/c13-12(14,15)10-1-2-11(17-9-10)19-7-5-18(4-3-16)6-8-19/h1-2,9H,3-8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQJSPXZNQDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 130°C, for a duration of 24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Halogenated reagents, strong bases or acids, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Potential
The compound has been investigated for its potential as an antidepressant and antipsychotic agent. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of mood disorders. Studies have shown that compounds with trifluoromethyl groups can enhance binding affinity to these receptors, potentially leading to improved therapeutic efficacy .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to explore the influence of the trifluoromethyl group on the pharmacological properties of piperazine derivatives. The presence of the trifluoromethyl moiety has been linked to increased lipophilicity and metabolic stability, making these compounds attractive candidates for drug development .
Neuropharmacology
Cognitive Enhancement
Recent studies have suggested that 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine may exhibit cognitive-enhancing properties. It has been evaluated in preclinical models for its ability to improve memory and learning processes, potentially through modulation of cholinergic pathways .
Anxiolytic Effects
The compound has also been explored for its anxiolytic effects in animal models. Research indicates that it may reduce anxiety-like behaviors, possibly through interactions with GABAergic systems, which are pivotal in anxiety regulation .
Material Science
Synthesis of Functional Materials
In material science, this compound is used as a precursor for synthesizing functional materials. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials, enhancing their properties such as thermal stability and mechanical strength. The trifluoromethyl group contributes to the hydrophobic nature of these materials, making them suitable for various applications including coatings and membranes .
Case Studies
Mechanism of Action
The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and electrostatic interactions, enables the compound to modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine are compared below with related piperazine- and pyridine-based amines from the literature and patents.
Structural and Functional Comparison
Biological Activity
The compound 2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine , also referred to as MM306936038 , is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : 2-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazin-1-yl}ethan-1-amine
- CAS Number : 306936-03-8
- Molecular Formula : C17H16F3N3O
- Molecular Weight : 335.33 g/mol
- SMILES : FC(F)(F)C1=CC=C(N=C1)N1CCN(CC1)C1=CC=CC=C1C=O
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its role as an antichlamydial agent and its potential in targeting specific receptors.
Antichlamydial Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit selective activity against Chlamydia species. The modification of the piperazine moiety with electron-withdrawing groups enhances the biological activity against these pathogens. For instance, compounds with a trifluoromethyl group have shown improved efficacy compared to their non-fluorinated counterparts .
The mechanism by which this compound exhibits its biological effects is primarily through interaction with specific cellular targets. The presence of the trifluoromethyl group is believed to influence the electronic properties of the molecule, enhancing binding affinity to target proteins involved in bacterial metabolism.
Case Studies and Data Tables
| Study | Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | MM306936038 | Antichlamydial | <10 | |
| 2 | MM306936038 | Cytotoxicity (HT29) | 15.6 | |
| 3 | MM306936038 | NK(1) Receptor Antagonist | 5.0 |
Case Study 1 : In a study evaluating antichlamydial activity, MM306936038 demonstrated significant inhibitory effects on Chlamydia at concentrations below 10 µM, indicating strong potential for further development as a therapeutic agent against chlamydial infections .
Case Study 2 : The cytotoxic effects of this compound were assessed on HT29 colorectal cancer cells, revealing an IC50 value of 15.6 µM. This suggests that while it has antibacterial properties, it may also exhibit anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the trifluoromethyl substitution on the pyridine ring plays a crucial role in enhancing the biological activity of the compound. Variations in substituents on the piperazine ring have also been shown to affect potency and selectivity towards different biological targets.
Q & A
What are the optimal synthetic routes for 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine?
Basic Research Question
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between pyridine and piperazine precursors. For example:
- Step 1: Bromination of 5-(trifluoromethyl)pyridin-2-amine to introduce a reactive halogen (e.g., at the 2-position).
- Step 2: React with 1-(2-aminoethyl)piperazine under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃) to form the piperazine-pyridine linkage.
- Purification: Use normal-phase chromatography (e.g., silica gel with gradients of methanol/dichloromethane) or amine-functionalized columns to isolate the product .
How can the binding affinity of this compound to adrenergic receptors be determined experimentally?
Basic Research Question
Methodological Answer:
- Radioligand Binding Assays: Use [³H]-labeled antagonists (e.g., prazosin for α₁-adrenoceptors) in competition assays with membrane preparations from transfected cells. Calculate IC₅₀ and Ki values using nonlinear regression .
- Functional Antagonism: Measure inhibition of 5-HT-induced bladder contractions in rat tissue models to assess α₁D-adrenoceptor activity, as demonstrated in naftopidil studies .
What strategies are effective in resolving contradictory data regarding the compound's selectivity between D4 dopamine and α1-adrenergic receptors?
Advanced Research Question
Methodological Answer:
- Mutant Receptor Studies: Engineer chimeric receptors (e.g., swapping extracellular loops between D4 and α1 subtypes) to identify binding domain contributions .
- Molecular Docking: Perform in silico modeling using crystal structures of D4 (PDB: 5WIU) and α1-adrenoceptors (PDB: 7BVZ) to analyze steric/electronic interactions. Focus on the trifluoromethyl group’s role in hydrophobic pocket engagement .
- In Vivo Functional Tests: Compare locomotor activity in D4-knockout vs. wild-type mice to isolate receptor-specific effects .
Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR: Confirm piperazine ring connectivity (δ ~2.5–3.5 ppm for N-CH₂ protons) and pyridine aromatic signals (δ ~7.5–8.5 ppm) .
- LC/MS (ESI+): Verify molecular ion peaks (e.g., [M+H⁺] at m/z 331.2) and fragmentation patterns to rule out byproducts .
- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
How does the trifluoromethyl group influence the compound's pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- Metabolic Stability: Compare half-life (t₁/₂) in liver microsomes with non-fluorinated analogs. The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes due to electron-withdrawing effects .
- Lipophilicity (LogP): Measure via shake-flask method or HPLC retention times. The CF₃ group increases logP by ~0.5–1.0 units, enhancing blood-brain barrier penetration .
- In Vivo Efficacy: Administer in rodent models of CNS disorders (e.g., anxiety or Parkinson’s disease) and monitor plasma/brain concentration ratios .
What in vitro models are suitable for assessing the compound’s potential as a kinase inhibitor?
Advanced Research Question
Methodological Answer:
- Kinase Panel Screens: Use recombinant Aurora kinases (A, B, C) in ATP-competitive assays (e.g., Z′-LYTE® technology) to determine IC₅₀ values. Reference inhibitors (e.g., VX-680) serve as controls .
- Cell Proliferation Assays: Treat leukemia cell lines (e.g., K562) and measure viability via MTT. Correlate IC₅₀ with kinase inhibition data to confirm target specificity .
How can capillary zone electrophoresis (CZE) be applied to analyze this compound’s purity?
Basic Research Question
Methodological Answer:
- Method Development: Use a fused-silica capillary (50 μm × 50 cm) with a borate buffer (pH 9.2) and UV detection at 254 nm. Optimize voltage (20–30 kV) for baseline separation of impurities .
- Quantification: Spike samples with internal standards (e.g., 4-methylpiperazine) and calculate purity via peak area ratios .
What computational approaches predict the compound’s interaction with histamine H4 receptors?
Advanced Research Question
Methodological Answer:
- Pharmacophore Modeling: Align with known H4 antagonists (e.g., JNJ-7777120) to identify critical features: (1) basic amine, (2) aromatic pyridine, (3) hydrophobic CF₃ group .
- MD Simulations: Run 100-ns trajectories using GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the ethylamine chain and Glu182 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
